2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-N-methylbenzamide
- N-(Furan-2-ylmethyl) 2-bromo-5-fluorobenzamide
- 2-Bromo-5-fluoropyridine
Uniqueness
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets . This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYUEFDVXZLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429292 |
Source
|
Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923722-86-5 |
Source
|
Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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